Orthogonal Protection in Fmoc-SPPS: Tert-butyl Esters Enable Independent Acid-Labile Deprotection
In solid-phase peptide synthesis (SPPS) employing the Fmoc strategy, the tert-butyl ester group remains stable under the basic conditions used for repetitive Fmoc removal (typically 20% piperidine in DMF), whereas methyl and ethyl esters undergo partial or complete hydrolysis under identical conditions [1]. This orthogonal stability allows the tert-butyl ester to protect the C-terminus throughout chain elongation and be cleaved exclusively at the final global deprotection step with trifluoroacetic acid (TFA) [2].
| Evidence Dimension | Stability under basic deprotection conditions (20% piperidine in DMF, RT) |
|---|---|
| Target Compound Data | Tert-butyl ester: Stable; no detectable hydrolysis after standard Fmoc deprotection cycles |
| Comparator Or Baseline | Methyl/Ethyl esters: Partial to complete hydrolysis under identical conditions |
| Quantified Difference | Qualitative orthogonal stability difference: tert-butyl ester is fully compatible; methyl/ethyl esters are incompatible with Fmoc-SPPS |
| Conditions | Standard Fmoc solid-phase peptide synthesis; basic conditions for N-terminal deprotection |
Why This Matters
For peptide chemists, this orthogonal stability profile is non-negotiable; tert-butyl 2-aminopentanoate is the only norvaline ester compatible with Fmoc-SPPS for C-terminal protection.
- [1] Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. View Source
- [2] Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. View Source
